molecular formula C5H7N3O2 B099867 6-(Hydroxyamino)-2-methylpyrimidin-4-ol CAS No. 16071-29-7

6-(Hydroxyamino)-2-methylpyrimidin-4-ol

Cat. No.: B099867
CAS No.: 16071-29-7
M. Wt: 141.13 g/mol
InChI Key: UFJOOXNGXGYLJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Hydroxyamino)-2-methylpyrimidin-4-ol is a pyrimidine derivative characterized by a hydroxyamino (-NHOH) group at position 6 and a methyl (-CH₃) group at position 2 of the pyrimidine ring. This structure confers unique physicochemical properties, including enhanced hydrogen-bonding capacity and polarity due to the hydroxyamino moiety, which may influence solubility and biological interactions. Pyrimidine derivatives are widely studied for their roles in medicinal chemistry, particularly as enzyme inhibitors or nucleoside analogs.

Properties

CAS No.

16071-29-7

Molecular Formula

C5H7N3O2

Molecular Weight

141.13 g/mol

IUPAC Name

4-(hydroxyamino)-2-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C5H7N3O2/c1-3-6-4(8-10)2-5(9)7-3/h2,10H,1H3,(H2,6,7,8,9)

InChI Key

UFJOOXNGXGYLJG-UHFFFAOYSA-N

SMILES

CC1=NC(=CC(=O)N1)NO

Isomeric SMILES

CC1=NC(=O)C=C(N1)NO

Canonical SMILES

CC1=NC(=O)C=C(N1)NO

Synonyms

4-Pyrimidinol, 6-(hydroxyamino)-2-methyl- (8CI)

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Physical Property Comparison

Compound Name Substituent (Position 6) Substituent (Position 2) Molecular Weight (g/mol) Key Properties/Findings References
This compound Hydroxyamino (-NHOH) Methyl (-CH₃) ~141* High polarity, hydrogen-bonding capacity [15]
6-Amino-2-methylpyrimidin-4-ol Amino (-NH₂) Methyl (-CH₃) 139.16 Increased basicity; reduced redox activity [9], [19]
6-(3-Chlorophenyl)-2-methylpyrimidin-4-ol 3-Chlorophenyl Methyl (-CH₃) 220.65 Hydrophobic; enhanced steric bulk [14]
6-(4-Fluorophenyl)-2-methylpyrimidin-4-ol 4-Fluorophenyl Methyl (-CH₃) 204.20 Electron-withdrawing effect; altered ring reactivity [18]
4-Methyl-6-(methylthio)pyrimidin-2-ol Methylthio (-SCH₃) Hydroxyl (-OH) 172.26 Lipophilic; sulfur enhances leaving-group potential [13]
6-Methyl-2-(methylamino)pyrimidin-4-ol Methyl (-CH₃) Methylamino (-NHCH₃) 139.16 Moderate basicity; flexible hydrogen bonding [19]

*Calculated based on molecular formula C₅H₇N₃O₂.

Key Observations:

Polarity and Solubility: The hydroxyamino group in the target compound increases polarity compared to amino or methylthio substituents, likely improving aqueous solubility . In contrast, chlorophenyl or fluorophenyl derivatives exhibit hydrophobicity, reducing solubility but improving membrane permeability .

Reactivity: The hydroxyamino group’s redox activity contrasts with the stability of methyl or halogenated substituents. For example, hydroxyamino derivatives may undergo oxidation to nitroso or nitro groups, impacting stability in pharmaceutical formulations .

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